Cas no 60116-66-7 (2-(2-aminoethyl)sulfanylacetic acid hydrochloride)

2-(2-aminoethyl)sulfanylacetic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(2-aminoethyl)sulfanylacetic acid hydrochloride
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2-(2-aminoethyl)sulfanylacetic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300985-100mg |
2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride |
60116-66-7 | 95% | 100mg |
¥4737.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300985-2.5g |
2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride |
60116-66-7 | 95% | 2.5g |
¥27471.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300985-50mg |
2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride |
60116-66-7 | 95% | 50mg |
¥3423.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300985-250mg |
2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride |
60116-66-7 | 95% | 250mg |
¥7311.00 | 2024-05-07 | |
TRC | A595693-50mg |
2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride |
60116-66-7 | 50mg |
$ 95.00 | 2022-06-08 | ||
Enamine | EN300-103254-0.05g |
2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride |
60116-66-7 | 95% | 0.05g |
$128.0 | 2023-10-28 | |
TRC | A595693-250mg |
2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride |
60116-66-7 | 250mg |
$ 365.00 | 2022-06-08 | ||
1PlusChem | 1P00VUW5-5g |
2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride |
60116-66-7 | 95% | 5g |
$2209.00 | 2024-04-22 | |
Aaron | AR00VV4H-10g |
2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride |
60116-66-7 | 95% | 10g |
$3569.00 | 2023-12-13 | |
1PlusChem | 1P00VUW5-100mg |
2-[(2-aminoethyl)sulfanyl]acetic acid hydrochloride |
60116-66-7 | 95% | 100mg |
$280.00 | 2025-03-01 |
2-(2-aminoethyl)sulfanylacetic acid hydrochloride 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
2-(2-aminoethyl)sulfanylacetic acid hydrochlorideに関する追加情報
Recent Advances in the Application of 2-(2-Aminoethyl)sulfanylacetic Acid Hydrochloride (CAS: 60116-66-7) in Chemical Biology and Pharmaceutical Research
2-(2-Aminoethyl)sulfanylacetic acid hydrochloride (CAS: 60116-66-7) is a thiol-containing compound with significant potential in chemical biology and pharmaceutical applications. Recent studies have highlighted its role as a versatile building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and prodrugs. The compound's unique structure, featuring both amino and sulfanyl groups, enables diverse chemical modifications, making it a valuable tool in drug discovery and biochemical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-(2-aminoethyl)sulfanylacetic acid hydrochloride as a key intermediate in the synthesis of novel cysteine protease inhibitors. The researchers utilized its reactive thiol group to form disulfide bonds with target enzymes, achieving high selectivity and potency. This approach opens new avenues for targeting cysteine-dependent pathways in diseases such as cancer and parasitic infections.
In the field of prodrug development, a recent European Journal of Pharmaceutical Sciences article (2024) reported the successful application of this compound as a linker for glutathione-responsive drug delivery systems. The researchers conjugated anticancer agents to the thiol group, creating prodrugs that selectively release active compounds in tumor microenvironments with elevated glutathione levels. This strategy significantly improved drug targeting while reducing systemic toxicity.
Structural studies using X-ray crystallography and NMR spectroscopy have provided new insights into the molecular interactions of derivatives of 60116-66-7. A 2024 Nature Chemical Biology paper revealed how modifications to the aminoethyl moiety affect binding affinity to protein targets, offering a rational design framework for future therapeutic applications. These findings are particularly relevant for developing treatments for neurodegenerative diseases where protein-protein interactions play a crucial role.
From a synthetic chemistry perspective, recent advancements in green chemistry approaches have optimized the production of 2-(2-aminoethyl)sulfanylacetic acid hydrochloride. A 2023 Organic Process Research & Development publication described a solvent-free synthesis method that improved yield by 35% while reducing environmental impact. This progress addresses previous challenges in scaling up production for industrial applications.
Ongoing clinical research is exploring the therapeutic potential of compounds derived from 60116-66-7. Preliminary results from Phase I trials of a radioprotective agent based on this scaffold show promising results in mitigating radiation-induced tissue damage. The mechanism appears to involve free radical scavenging through the thiol group, combined with cellular protection mediated by the amino acid moiety.
Future research directions for 2-(2-aminoethyl)sulfanylacetic acid hydrochloride include its application in targeted protein degradation (PROTAC technology) and as a component of self-assembling drug delivery systems. The compound's dual functionality makes it particularly suitable for these emerging therapeutic strategies. Several pharmaceutical companies have included derivatives of 60116-66-7 in their preclinical pipelines, indicating growing industry interest in this versatile chemical entity.
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